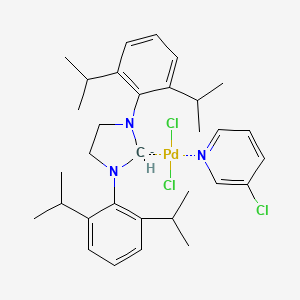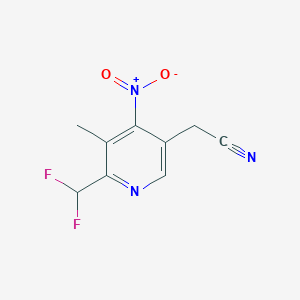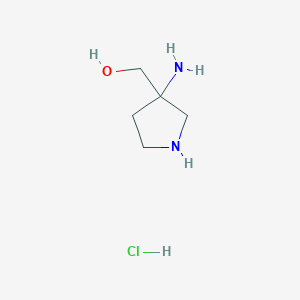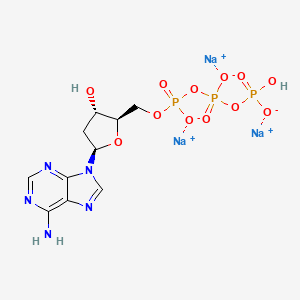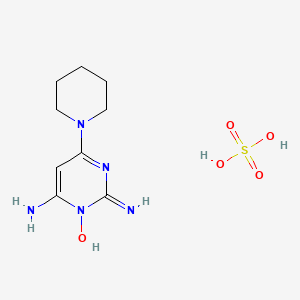
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with a pyrimidine derivative under controlled conditions. The reaction conditions typically involve the use of solvents such as propylene glycol and acidic catalysts to facilitate the formation of the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Applications De Recherche Scientifique
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context . The compound’s effects are mediated through its binding to specific receptors or enzymes, influencing cellular processes.
Comparaison Avec Des Composés Similaires
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine can be compared with other similar compounds such as minoxidil. The uniqueness of 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Propriétés
Numéro CAS |
210357-39-4 |
|---|---|
Formule moléculaire |
C9H17N5O5S |
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine;sulfuric acid |
InChI |
InChI=1S/C9H15N5O.H2O4S/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13;1-5(2,3)4/h6,11,15H,1-5,10H2;(H2,1,2,3,4) |
Clé InChI |
SIQJCWMXYDHKIQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
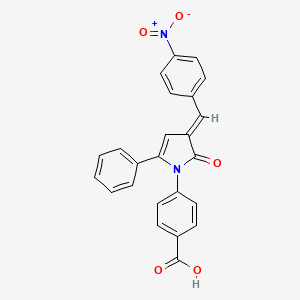

![(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B11927667.png)

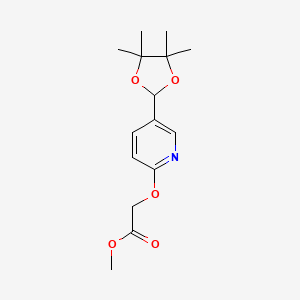
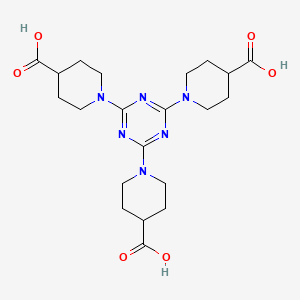

![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
